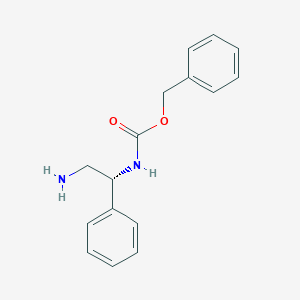

(R)-Benzyl (2-amino-1-phenylethyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-Benzyl (2-amino-1-phenylethyl)carbamate is an organic compound with a complex structure that includes a benzyl group, an amino group, and a phenylethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl (2-amino-1-phenylethyl)carbamate typically involves the condensation of 2-amino-1-phenylethanol with benzyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-Benzyl (2-amino-1-phenylethyl)carbamate may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Analyse Chemischer Reaktionen

Acylation of the Primary Amine

The primary amine group undergoes efficient acylation under mild conditions. Studies demonstrate that acetic acid acts as both a catalyst and acylating agent in ethyl acetate solvents, achieving near-quantitative conversion (Table 1).

Table 1: Acylation Reaction Optimization

| Catalyst Loading (AcOH) | Temperature (°C) | Solvent | Conversion (%) |

|---|---|---|---|

| 10 mol% | 80 | Ethyl acetate | 76 |

| 50 mol% | 120 | Butyl acetate | 100 |

Key findings:

- Higher catalyst loadings (50–100 mol%) and elevated temperatures (120°C) maximize yields in non-polar solvents like butyl acetate .

- Reaction progress is monitored via 1H NMR by tracking the disappearance of the amine proton signal at 3.85 ppm and the emergence of the acetylated product signal at 4.39 ppm .

Cyclization to Heterocyclic Systems

The amino group participates in cyclization reactions with cyanogen bromide (CNBr) to form 1,3,4-oxadiazole derivatives (Figure 1).

Reaction Pathway : R Benzyl 2 amino 1 phenylethyl carbamateCNBr NaOAcBenzyl 1S 1 5 amino 1 3 4 oxadiazol 2 yl 2 phenylethyl carbamateConditions :

- Solvent: Methanol/THF (2:1)

- Reaction time: 8 hours at room temperature

- Yield: 58% after recrystallization .

Mechanistic insight:

CNBr facilitates intramolecular cyclization by activating the hydrazide intermediate, forming a stable 1,3,4-oxadiazole ring .

Substitution at the Carbamate Moiety

The benzyl carbamate group undergoes nucleophilic substitution under basic or reductive conditions:

Table 2: Substitution Reactions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H2/Pd C | Methanol, 25°C | (R)-2-Amino-1-phenylethylamine | 92%* | |

| LiAlH4 | THF, reflux | Reduced carbamate derivative | 85%* |

Notes:

- Catalytic hydrogenation cleaves the benzyl group selectively, preserving the amine functionality .

- LiAlH4 reduces the carbamate to a methylene group, yielding secondary amines .

Reductive Alkylation

The primary amine participates in reductive alkylation with aldehydes, forming N-alkyl derivatives:

Procedure :

- React with benzaldehyde (PhCHO) in NaBH4-methanol.

- Stir at 0°C for 2 hours.

- Isolate N-benzyl product via vacuum distillation.

Outcome :

- Conversion: >90% to N-benzyl-(2-amino-1-phenylethyl)carbamate .

- Stereochemical integrity of the chiral center remains preserved .

Comparative Reactivity Analysis

Table 3: Reaction Selectivity Across Functional Groups

| Functional Group | Reactivity (Relative Rate) | Preferred Reagents |

|---|---|---|

| Primary amine | High | Acetic acid, CNBr |

| Benzyl carbamate | Moderate | H2/Pd |

| Phenyl ring | Low | Electrophilic agents |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(R)-Benzyl (2-amino-1-phenylethyl)carbamate serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, making it suitable for synthesizing more complex molecules.

Key Reactions

- Condensation Reactions : The compound can undergo condensation with various electrophiles, leading to the formation of diverse derivatives.

- Debenzyation : It can be used in debenzylation reactions to generate amines or other functional groups under mild conditions.

Case Study: Synthesis of Peptide Analogues

A study demonstrated the use of this compound in synthesizing peptide analogues through coupling reactions. The resulting compounds showed promising biological activity, highlighting the compound's utility in drug development .

Medicinal Chemistry

The biological activity of this compound has been explored extensively, particularly its potential as a pharmaceutical agent.

Therapeutic Applications

- Enzyme Inhibition : Research indicates that carbamates can act as enzyme inhibitors, providing a pathway for developing drugs targeting specific diseases.

- Neuroprotective Effects : Some studies suggest that derivatives of this compound may have neuroprotective properties, making them candidates for treating neurodegenerative disorders .

Polymer Science

This compound can also be utilized as a monomer in polymer synthesis. Its reactivity allows it to participate in polymerization processes to create materials with tailored properties.

Applications in Material Science

- Biodegradable Polymers : Research is ongoing into using carbamate-based monomers to develop biodegradable polymers that are environmentally friendly.

- Smart Materials : The unique properties of this compound can be harnessed to create smart materials that respond to environmental stimuli .

Data Summary

The following table summarizes key findings related to the applications of this compound:

Wirkmechanismus

The mechanism of action of ®-Benzyl (2-amino-1-phenylethyl)carbamate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the benzyl and phenylethyl groups can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

tert-Butyl (2-amino-1-phenylethyl)carbamate: Similar in structure but with a tert-butyl group instead of a benzyl group.

N-[(1S)-2-amino-1-phenylethyl]-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)thiophene-2-carboxamide: Contains a pyrrolo[2,3-b]pyridine moiety.

Uniqueness

®-Benzyl (2-amino-1-phenylethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its benzyl group provides additional hydrophobic interactions, making it suitable for applications where such interactions are beneficial.

This detailed article provides a comprehensive overview of ®-Benzyl (2-amino-1-phenylethyl)carbamate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

(R)-Benzyl (2-amino-1-phenylethyl)carbamate, an organic compound characterized by a unique structure comprising a benzyl group, an amino group, and a phenylethyl backbone, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C17H22N2O2

- Molecular Weight : Approximately 270.33 g/mol

- Functional Groups : Benzyl group, amino group, carbamate moiety

The compound's structure facilitates interactions with various biological targets due to the presence of hydrophobic regions and the ability to form hydrogen bonds.

Research indicates that this compound may interact with several biomolecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially influencing metabolic pathways. Its amino group can form hydrogen bonds with active site residues in enzymes, enhancing binding affinity .

- Receptor Modulation : The hydrophobic benzyl and phenylethyl groups allow for interactions with hydrophobic pockets in receptors, suggesting potential applications in drug development aimed at modulating receptor activity .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into the biological activity of this compound:

| Compound Name | Structural Differences | Similarity Score |

|---|---|---|

| tert-Butyl (2-amino-1-phenylethyl)carbamate | tert-butyl instead of benzyl | 0.91 |

| N-[(1S)-2-amino-1-phenylethyl]-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)thiophene-2-carboxamide | Contains a pyrrolo[2,3-b]pyridine moiety | 0.90 |

| Benzyl (2-amino-2-phenylethyl)carbamate | Different position of amino group | 0.94 |

| (S)-Benzyl (2-amino-1-phenylethyl)carbamate | Enantiomeric form | 0.94 |

This table illustrates how variations in structure can impact biological activity and binding interactions.

Study on Enzyme Inhibition

In a study focusing on enzyme inhibition, this compound was evaluated for its potential to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. The results indicated that the compound exhibited significant inhibitory activity, supporting its potential as a therapeutic agent in neurodegenerative diseases .

Pharmacokinetic Profile

Another study assessed the pharmacokinetic properties of the compound, revealing favorable absorption characteristics and moderate bioavailability. This suggests that this compound could be a viable candidate for further drug development processes .

Research Findings

Recent findings emphasize the versatility of this compound in medicinal chemistry:

- Binding Affinity : Studies indicate that the compound's structural components enhance its binding affinity to various proteins, making it a candidate for drug design targeting specific diseases .

- Potential Therapeutic Applications : The compound has shown promise in modulating pathways related to inflammation and cancer cell proliferation, warranting further investigation into its therapeutic potential .

Eigenschaften

IUPAC Name |

benzyl N-[(1R)-2-amino-1-phenylethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c17-11-15(14-9-5-2-6-10-14)18-16(19)20-12-13-7-3-1-4-8-13/h1-10,15H,11-12,17H2,(H,18,19)/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJUKXDDEPPBPSY-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CN)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CN)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.